molecular formula C20H18N2O3S2 B2422199 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922592-29-8

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2422199
CAS No.: 922592-29-8
M. Wt: 398.5
InChI Key: CLFDQZAJHNZRPB-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic small molecule featuring a benzodioxine moiety linked to a benzamide group via a thiazole core. This specific molecular architecture, incorporating heterocyclic scaffolds, is of significant interest in medicinal chemistry and chemical biology research. Compounds with this core structure are frequently investigated for their potential to modulate various biological pathways. The presence of the thiazole ring and the benzodioxine system suggests potential for interaction with a range of enzymatic targets, often serving as a key scaffold in the development of kinase inhibitors or other receptor antagonists. Researchers value this compound for its utility in structure-activity relationship (SAR) studies, where the ethylthio moiety on the benzamide ring provides a strategic site for chemical modification to optimize potency, selectivity, and physicochemical properties. It is strictly for use in laboratory research. Note: The specific biological targets, mechanism of action, and detailed research applications for this exact compound are not fully characterized in the publicly available scientific literature accessed for this description. Further investigation and experimental validation are required to define its precise research value.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-26-15-5-3-4-14(10-15)19(23)22-20-21-16(12-27-20)13-6-7-17-18(11-13)25-9-8-24-17/h3-7,10-12H,2,8-9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFDQZAJHNZRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, thiazole derivatives, and ethylthiobenzamide. Common synthetic routes may involve:

    Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the dihydrobenzo[b][1,4]dioxin moiety: This step may involve coupling reactions using reagents like palladium catalysts.

    Introduction of the ethylthio group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Benzamide derivatives: Compounds with similar benzamide structures.

    Dioxin derivatives: Compounds with similar dioxin moieties.

Uniqueness

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H15N3O3S
Molecular Weight303.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been shown to inhibit specific enzymes that are crucial for cellular processes:

  • Enzyme Inhibition: It acts as a DprE1 inhibitor, which is significant in the treatment of tuberculosis by disrupting the synthesis of mycolic acids in bacterial cell walls .
  • Cell Signaling Modulation: The compound may influence pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Studies indicate that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrate potent antimicrobial properties. For instance:

  • DprE1 Inhibition: A series of related compounds have been identified as effective DprE1 inhibitors with notable antimycobacterial activity .

Cytotoxicity

The compound's cytotoxic effects have been evaluated against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: Significant cytotoxicity was observed in a dose-dependent manner, indicating potential for further development as an anticancer agent.

Study 1: DprE1 Inhibition

A study focused on the structure-activity relationship (SAR) of thiazole derivatives found that modifications to the benzamide structure enhanced DprE1 inhibitory activity. The most potent analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .

Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The study concluded that further exploration into its mechanism could yield new anticancer therapies.

Q & A

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Methodological Answer :
  • Combination index (CI) : Use Chou-Talalay method in cell-based assays (e.g., CI <1 indicates synergy with cisplatin).
  • Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy.
  • In vivo efficacy : Xenograft models treated with compound + standard-of-care drugs (e.g., paclitaxel) to assess tumor growth inhibition .

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